molecular formula C18H16ClN3O2 B4504850 N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide

Cat. No.: B4504850
M. Wt: 341.8 g/mol
InChI Key: YLTYXSFWKCUNRO-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide is an indole-based acetamide derivative characterized by:

  • A 6-chloro-1H-indole core linked via an acetamide group.
  • A para-substituted phenyl ring with an acetylamino (-NHCOCH₃) group at position 2.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(6-chloroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12(23)20-15-4-6-16(7-5-15)21-18(24)11-22-9-8-13-2-3-14(19)10-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTYXSFWKCUNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compounds with modified phenyl substituents exhibit distinct physicochemical and biological properties:

Compound Name (ID) Phenyl Substituent Melting Point (°C) Key Features
Target Compound 4-acetylamino Not reported Balances hydrophobicity and hydrogen-bonding capacity.
10j 3-chloro-4-fluoro 192–194 Increased halogen content enhances lipophilicity; potential for halogen bonding.
10k Naphthalen-1-yl 175–176 Bulky naphthyl group improves π-π stacking but reduces solubility.
10l 4-nitro 190–191 Nitro group introduces strong electron-withdrawing effects; higher polarity.
2-(6-chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide 2,5-dimethoxy Not reported Methoxy groups enhance electron-donating effects; may improve metabolic stability.

Impact on Activity :

  • Bulky substituents (e.g., naphthyl in 10k) may improve binding to hydrophobic pockets but limit bioavailability .
  • The acetylamino group in the target compound offers a balance between solubility and target affinity, avoiding extreme polarity or hydrophobicity .

Heterocyclic Core Modifications

Replacement of the indole core with other heterocycles alters scaffold geometry and electronic properties:

Compound Name (ID) Core Structure Key Features
Target Compound 6-chloroindole Chlorine at position 6 enhances steric bulk and electronic effects.
6m 1,2,3-triazole Triazole introduces hydrogen-bonding sites and metabolic stability.
EP3348550A1 Benzothiazole Benzothiazole’s planar structure favors intercalation with DNA/proteins.
4f and 4g Trifluoroacetyl-indole Strong electron-withdrawing CF₃ group increases acidity and target selectivity.

Impact on Activity :

  • Triazole-containing compounds (e.g., 6m) exhibit improved pharmacokinetics due to resistance to oxidative metabolism .
  • Benzothiazole derivatives (e.g., EP3348550A1) are associated with anticancer activity but may face toxicity challenges .
  • The chloroindole core in the target compound provides a balance of hydrophobicity and moderate electronic effects, suitable for dual-target inhibition (e.g., Bcl-2/Mcl-1) .

Halogen Substitution Patterns

Halogen placement influences molecular interactions and crystal packing:

Compound Name (ID) Halogen Position Key Features
Target Compound 6-Cl on indole Chlorine at indole position 6 avoids steric clashes with planar targets.
2-(3,4-dichlorophenyl)acetamide 3,4-Cl₂ on phenyl Dichloro substitution enhances halogen bonding but reduces solubility.
10j 3-Cl, 4-F on phenyl Fluorine’s small size allows tighter packing in crystal lattices.

Impact on Activity :

  • Chlorine at position 6 on indole optimizes steric interactions with protein pockets, as seen in Bcl-2 inhibitors .
  • Dichlorophenyl analogs (e.g., ) exhibit strong intermolecular hydrogen bonding (N–H⋯O), improving crystallinity but limiting dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide
Reactant of Route 2
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N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide

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